3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide
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Overview
Description
3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a dimethyl(oxo)-lambda6-sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with diethylamine and a suitable carboxylating agent to form the piperidine-1-carboxamide intermediate. This intermediate is then reacted with dimethyl(oxo)-lambda6-sulfanylidene to introduce the desired functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl(oxo)-lambda6-sulfanylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
- 3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpyrrolidine-1-carboxamide
Uniqueness
3-[[[dimethyl(oxo)-lambda6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[[dimethyl(oxo)-λ6-sulfanylidene]amino]methyl]-N,N-diethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2S/c1-5-15(6-2)13(17)16-9-7-8-12(11-16)10-14-19(3,4)18/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDBSXMQUMKJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCCC(C1)CN=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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